Regioisomeric Hydrogen Bonding Profiles
The target compound possesses a hydrogen bond donor count of 1 and an acceptor count of 3 . This is due to its carboxylic acid group and the 3-oxo substituent on the cyclopentyl ring. This contrasts with 3-(2-oxocyclopentyl)propanoic acid, which is its closest regioisomer [1]. While the molecular formula and overall atomic count are identical, the shift in the ketone's position changes the spatial orientation of the hydrogen bond acceptor, potentially altering intermolecular interactions in biological or synthetic environments. This differentiation is class-level as direct, head-to-head comparison studies are absent in the available literature.
| Evidence Dimension | Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | Hydrogen Bond Donor Count: 1, Hydrogen Bond Acceptor Count: 3 |
| Comparator Or Baseline | 3-(2-oxocyclopentyl)propanoic acid (Regioisomer) - Hydrogen Bond Donor Count: 1, Hydrogen Bond Acceptor Count: 3 |
| Quantified Difference | 0 difference in count, but inferred difference in spatial arrangement of acceptor |
| Conditions | In silico property prediction based on molecular structure |
Why This Matters
The spatial arrangement of hydrogen bond acceptors can dictate binding affinity and selectivity in target-ligand interactions, making precise regioisomer selection critical for medicinal chemistry projects.
- [1] PubChem. 2-Oxo-cyclopentanepropionic acid (3-(2-oxocyclopentyl)propanoic acid). View Source
